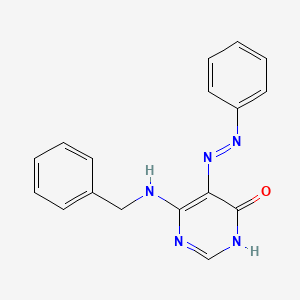
6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzylamino group and a phenylhydrazinylidene moiety attached to a pyrimidinone core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable pyrimidinone precursor, followed by the introduction of the phenylhydrazinylidene group through a hydrazone formation reaction. The reaction conditions often require the use of organic solvents, such as ethanol or methanol, and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or hydrazines.
Scientific Research Applications
6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one: Similar structure but lacks the benzylamino group.
6-(Benzylamino)-5-(2-methylhydrazinylidene)pyrimidin-4(5H)-one: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
6-(Benzylamino)-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one is unique due to the presence of both the benzylamino and phenylhydrazinylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61667-14-9 |
|---|---|
Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
4-(benzylamino)-5-phenyldiazenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H15N5O/c23-17-15(22-21-14-9-5-2-6-10-14)16(19-12-20-17)18-11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,18,19,20,23) |
InChI Key |
ACGZYHNEJSFUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)NC=N2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















